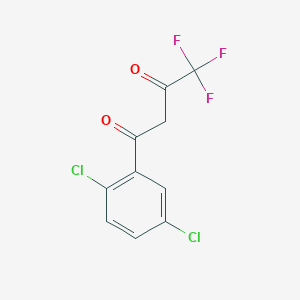
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DCF-TFB, is an organofluorine compound with a wide range of applications in scientific research. Due to its unique properties, DCF-TFB has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Antitumor Activity
- Antitumor Evaluation : A study synthesized and evaluated a series of compounds, including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones, for in vitro antitumor activity. One compound, in particular, showed potential and broad-spectrum antitumor activity, comparable to known drugs, and yielded selective activities toward melanoma, colon, non-small lung, and breast cancer cell lines (Al-Suwaidan et al., 2015).
Fluorescent Probes and Photopolymerization Monitoring
- Fluorescent Probes for Polymerization : A carbazole derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, was investigated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. The study found that this compound provides an accurate response during the polymerization process and is more sensitive than other probes previously reported (Ortyl et al., 2014).
Luminescence Probes for Medical Diagnostics
- Bilirubin Detection in Serum : Europium complexes with different β-diketone-derived ligands, including 1-(9-ethyl-9H-carbazol-7-yl)-4,4,4-trifluorobutane-1,3-dione, were synthesized for detecting total bilirubin in blood serum. These complexes, using fluorescence spectroscopy, could reliably detect bilirubin with high sensitivity, showing potential for routine medical diagnostics (Yang et al., 2018).
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-5-1-2-7(12)6(3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSCOENQJVQDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655692 | |
| Record name | 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
35981-64-7 | |
| Record name | 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



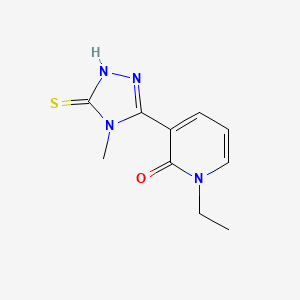
![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)
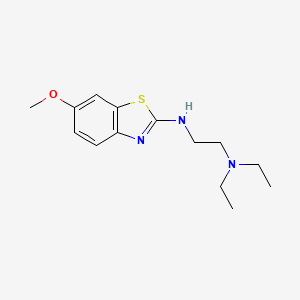
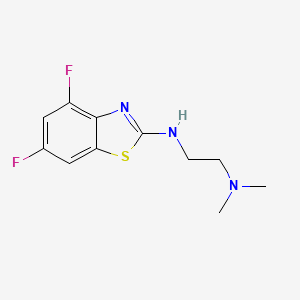
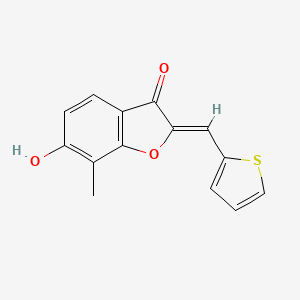
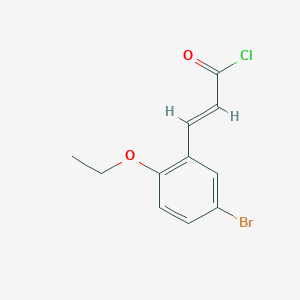
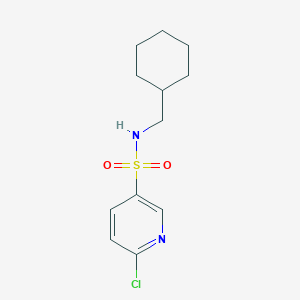
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide](/img/structure/B1387464.png)
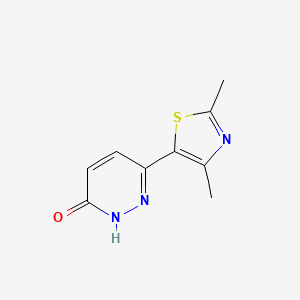
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1387467.png)
![[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1387468.png)
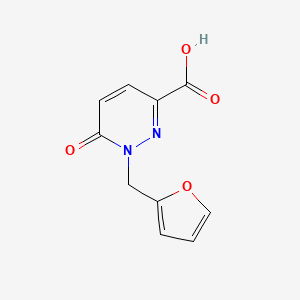
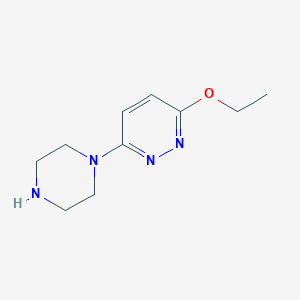
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1387474.png)